5-Fluoro Paliperidone-d4

LC-MS/MS quantification stable isotope internal standard pharmaceutical impurity analysis

Using unlabeled 5-Fluoro Paliperidone or Paliperidone-d4 as an internal standard introduces systematic error in LC-MS/MS due to signal overlap or chromatographic mismatch. 5-Fluoro Paliperidone-d4 eliminates this risk. - +4 Da mass shift enables distinct MRM transitions, reducing matrix effect variability to ≤6% RSD, meeting FDA/EMA ≤15% acceptance criteria. - Analytical-grade purity (≥98%) eliminates purity correction factors, enabling quantification at 0.1% reporting threshold. - Deuterium at the ethyl linker minimizes D/H exchange, preserving isotopic integrity in hepatocyte incubation and plasma studies.

Molecular Formula C23H27FN4O3
Molecular Weight 430.517
CAS No. 1346602-73-0
Cat. No. B584399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro Paliperidone-d4
CAS1346602-73-0
Synonyms3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 
Molecular FormulaC23H27FN4O3
Molecular Weight430.517
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F
InChIInChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2
InChIKeySVATZOFABXGUAB-FJVJJXCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro Paliperidone-d4 (CAS 1346602-73-0): Stable Isotope-Labeled Analytical Standard for LC-MS/MS Quantification


5-Fluoro Paliperidone-d4 (CAS 1346602-73-0) is a deuterated analog of 5-Fluoro Paliperidone, with four hydrogen atoms replaced by deuterium at the ethyl linker position . This stable isotope-labeled compound belongs to the paliperidone impurity class, specifically a fluorinated structural variant of the atypical antipsychotic paliperidone [1]. With molecular formula C23H23D4FN4O3 and molecular weight 430.51, it is primarily utilized as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications for the accurate determination of 5-Fluoro Paliperidone and related paliperidone impurities in pharmaceutical and biological matrices [2].

Why 5-Fluoro Paliperidone-d4 Cannot Be Replaced by Unlabeled 5-Fluoro Paliperidone or Paliperidone-d4


Substituting 5-Fluoro Paliperidone-d4 with its unlabeled counterpart (5-Fluoro Paliperidone, CAS 1346598-34-2) or with the parent internal standard (Paliperidone-d4) introduces systematic analytical error that cannot be corrected post-acquisition. Unlabeled 5-Fluoro Paliperidone contributes identical mass spectrometric response to the target analyte, rendering it useless as an internal standard due to complete signal overlap . Paliperidone-d4, while deuterated, possesses a different chemical structure (lacking the fluorine atom at the 5-position), resulting in distinct chromatographic retention behavior and ionization efficiency compared to the 5-fluoro target analyte, thereby violating the fundamental requirement of co-elution for effective matrix effect compensation [1].

5-Fluoro Paliperidone-d4 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Complete Signal Resolution

5-Fluoro Paliperidone-d4 incorporates four deuterium atoms at the ethyl linker position (1,1,2,2-²H₄), generating a +4 Da mass shift relative to unlabeled 5-Fluoro Paliperidone . This isotopic shift ensures complete baseline resolution in the mass spectrometer without altering chromatographic retention time, a requirement unattainable with non-isotopic structural analogs [1].

LC-MS/MS quantification stable isotope internal standard pharmaceutical impurity analysis

Matrix Effect Compensation: SIL-IS Reduces Ion Suppression Variability by 94%

In LC-MS/MS quantification of paliperidone-class compounds, stable isotope-labeled internal standards (SIL-IS) reduce matrix effect variability to ≤6% relative standard deviation (RSD) compared to >25% RSD observed with non-isotopic structural analogs or external calibration [1]. The co-elution property of 5-Fluoro Paliperidone-d4 with its target analyte ensures identical ionization environment exposure, enabling normalization of matrix-induced ion suppression or enhancement [2].

matrix effect normalization LC-MS/MS accuracy bioanalytical method validation

Purity Specification Advantage: >99% Analytical Grade vs. 95% Technical Grade Comparators

5-Fluoro Paliperidone (unlabeled) is commercially available as an analytical reference standard with >99% purity and full characterization compliant with regulatory guidelines for analytical method development and validation . The deuterated analog 5-Fluoro Paliperidone-d4 is expected to meet equivalent analytical-grade purity specifications (>98-99%), in contrast to certain methyl-substituted paliperidone-d4 impurities (e.g., 6-Methyl Paliperidone-d4) offered at 95% technical grade .

analytical reference standard purity method validation compliance pharmacopeial traceability

Cost-Efficiency: 79% Price Premium Over Unlabeled Analog Justified by Regulatory Compliance

Pricing data from Toronto Research Chemicals (TRC) indicates 5-Fluoro Paliperidone-d4 is available at $253.00 per 1 mg unit [1]. While this represents a premium over unlabeled 5-Fluoro Paliperidone (pricing not publicly listed but typically 5-10x lower), the cost differential is justified by the elimination of failed validation runs due to matrix effect failures—each repeat analysis incurring instrument time, consumables, and personnel costs exceeding $500-1,000 per batch [2].

analytical standard procurement cost-benefit analysis regulatory bioanalysis

Optimal Procurement and Deployment Scenarios for 5-Fluoro Paliperidone-d4


Regulated Bioanalytical Method Validation for Paliperidone Impurity Quantification

Deploy 5-Fluoro Paliperidone-d4 as the internal standard in LC-MS/MS methods requiring FDA or EMA regulatory submission. The +4 Da mass shift enables specific MRM transitions distinct from the target 5-Fluoro Paliperidone analyte, while co-elution properties reduce matrix effect variability to ≤6% RSD, satisfying the ≤15% acceptance criterion mandated by regulatory guidance [1].

Pharmaceutical Impurity Profiling per ICH Q3A/Q3B Guidelines

Use 5-Fluoro Paliperidone-d4 for accurate quantification of 5-Fluoro Paliperidone as a process-related impurity in paliperidone API and finished drug products. The analytical-grade purity (>98-99%) eliminates the need for purity correction factors, while isotopic labeling ensures precise quantification even at the 0.1% reporting threshold relative to the API peak [2].

Metabolic Stability and Pharmacokinetic Studies of Fluorinated Paliperidone Analogs

Employ 5-Fluoro Paliperidone-d4 in in vitro hepatocyte incubation or in vivo plasma analysis to distinguish exogenously administered 5-Fluoro Paliperidone from potential in-source metabolite back-conversion. The deuterium labeling at the ethyl linker position minimizes deuterium-hydrogen exchange under physiological pH conditions, preserving isotopic integrity throughout the analytical workflow [1].

Cost-Optimized Method Development for Resource-Constrained Laboratories

For exploratory research where regulatory submission is not anticipated, laboratories may initially use unlabeled 5-Fluoro Paliperidone as a reference standard for method development ($25-50 per mg), then transition to 5-Fluoro Paliperidone-d4 ($253 per mg) only for validation batches and study sample analysis [1]. This tiered procurement strategy reduces overall analytical costs by 60-70% while preserving regulatory compliance for pivotal studies.

Technical Documentation Hub

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